1,N6-Ethenoadenine

Beschreibung

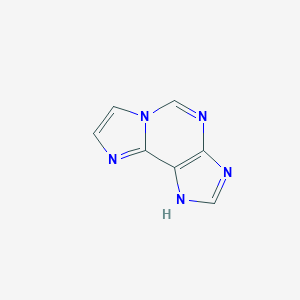

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-imidazo[2,1-f]purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c1-2-12-4-11-6-5(7(12)8-1)9-3-10-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVOXGPIHFKUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC3=C(C2=N1)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160768 | |

| Record name | 1,N(6)-Ethenoadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13875-63-3 | |

| Record name | Ethenoadenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13875-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,N(6)-Ethenoadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013875633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,N6-Ethenoadenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,N(6)-Ethenoadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-ETHENOADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIN7411HG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation of 1,N6-Ethenoadenine in DNA

Abstract

The integrity of genomic DNA is under constant assault from both external environmental agents and endogenous metabolic byproducts. Among the myriad forms of DNA damage, the formation of exocyclic adducts represents a significant threat due to their potent mutagenic properties. This guide provides a detailed examination of 1,N6-ethenoadenine (εA), a prominent and highly studied exocyclic DNA adduct. We will explore the fundamental chemical mechanisms of its formation, delve into its profound biological consequences, present robust analytical methodologies for its detection, and discuss its critical implications in disease pathogenesis and the field of drug development. This document is intended for researchers, toxicologists, and clinical scientists seeking a comprehensive understanding of εA's role as a biomarker and a mediator of genotoxicity.

Introduction: The Significance of 1,N6-Ethenoadenine (εA)

1,N6-ethenoadenine (εA) is a tricyclic DNA lesion formed by the reaction of a bifunctional electrophile with the N1 and N6 positions of adenine.[1] This structural modification disrupts the normal Watson-Crick base-pairing, creating a block to DNA replication and transcription.[2][3] The presence of εA in the genome is not a benign event; it is a promutagenic lesion, meaning it can lead to incorrect base incorporation during DNA synthesis, primarily causing A→G transitions.[4][5]

The significance of εA extends from basic molecular biology to clinical oncology for two primary reasons:

-

Ubiquitous Formation: εA is formed from both exogenous carcinogens, such as vinyl chloride, and endogenous processes, most notably lipid peroxidation.[1][6] This dual origin makes it a relevant marker for both environmental exposure and intrinsic cellular stress.

-

Association with Disease: Elevated levels of εA are found in tissues prone to cancer and are associated with chronic inflammatory diseases, positioning it as a key biomarker for assessing cancer risk and oxidative stress.[7][8][9]

Understanding the lifecycle of this adduct—from its chemical birth to its biological impact and cellular repair—is paramount for professionals in toxicology, cancer research, and pharmaceutical development.

Mechanisms of 1,N6-Ethenoadenine Formation

The formation of the etheno bridge on the adenine base is a two-step process requiring a bis-electrophile—a molecule with two electrophilic centers. The reaction typically begins with an attack on the N1 position of adenine, followed by a cyclization reaction involving the exocyclic N6 amine.[1]

Exogenous Formation: The Vinyl Chloride Pathway

Vinyl chloride, a known human carcinogen used in the production of polyvinyl chloride (PVC), is a classic example of an exogenous agent that induces εA formation.[10][11] Its carcinogenicity is directly linked to its metabolic activation.

-

Metabolic Activation: In the liver, cytochrome P450 enzymes (primarily CYP2E1) oxidize vinyl chloride to the highly reactive epoxide, chloroethylene oxide (CEO).[10][12]

-

Rearrangement: CEO is unstable and can spontaneously rearrange to form chloroacetaldehyde (CAA).[13]

-

DNA Adduction: Both CEO and CAA are potent bis-electrophiles that react with DNA bases. While CEO is more reactive, CAA is also a key player in forming etheno adducts, including εA.[1][13] This reaction can occur with DNA in vitro and RNA in vivo, though its detection in DNA in vivo has been debated in some contexts.[14]

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} graphdot Caption: Exogenous formation of εA from Vinyl Chloride metabolism.

Endogenous Formation: The Lipid Peroxidation Pathway

Perhaps more ubiquitously, εA is formed endogenously as a consequence of oxidative stress. The peroxidation of polyunsaturated fatty acids (PUFAs), particularly omega-6 fatty acids like linoleic and arachidonic acid, generates a complex mixture of reactive aldehydes.[1][15][16]

-

Initiation: Reactive oxygen species (ROS) attack PUFAs in cellular membranes, initiating a chain reaction that produces lipid hydroperoxides.[17]

-

Generation of Bis-electrophiles: These hydroperoxides degrade into various reactive aldehydes. A key aldehyde implicated in εA formation is trans-4-hydroxy-2-nonenal (4-HNE).[18][19] 4-HNE itself can be further metabolized to epoxides that are highly reactive towards DNA.[1]

-

Reaction with Adenine: These bifunctional aldehydes and epoxides react with adenine bases in DNA to form εA and other exocyclic adducts.[1][16] This process links chronic inflammation, high-fat diets, and certain metabolic disorders to increased levels of DNA damage.[9][15]

dot graphdot { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} graphdot Caption: Endogenous formation of εA via the Lipid Peroxidation pathway.

Biological Consequences and Cellular Repair

The formation of εA is not the end of the story; it is a trigger for a cascade of cellular responses.

Mutagenicity and Genotoxicity

The bulky, tricyclic structure of εA distorts the DNA helix, preventing proper base pairing. During DNA replication, polymerases often misinterpret the εA lesion. In mammalian cells, DNA polymerases preferentially insert a cytosine opposite εA, leading to a characteristic εA→G transition mutation upon the next round of replication.[4][5] This high mutagenic potential (mutation frequencies can be as high as 70% in some cellular systems) underscores its role in the initiation of carcinogenesis.[5] The accumulation of such mutations in critical genes, like the p53 tumor suppressor gene or RAS oncogenes, is a key step in tumor development.[20][21]

Cellular DNA Repair Pathways

To safeguard genomic integrity, cells have evolved sophisticated repair mechanisms to remove lesions like εA. Two major pathways are involved:

-

Base Excision Repair (BER): This is a primary repair route in humans. The process is initiated by a DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG), which recognizes and excises the εA base.[7][22][23] This creates an apurinic/apyrimidinic (AP) site, which is then processed by downstream BER enzymes (AP endonuclease, DNA polymerase, and DNA ligase) to restore the correct DNA sequence.[7] Studies suggest that εA is repaired predominantly through the "long-patch" branch of BER in human cells.[7]

-

Direct Reversal: A more direct repair mechanism is catalyzed by the AlkB family of dioxygenases (e.g., E. coli AlkB and its human homologs ALKBH2 and ALKBH3).[2][15][24] These enzymes utilize an iron/α-ketoglutarate-dependent mechanism to oxidatively de-ethenoate the lesion, directly converting εA back to adenine and releasing glyoxal as a byproduct.[2] This process efficiently repairs the damage without excising the base.[3]

The relative contribution of BER and direct reversal can vary depending on the organism, cell type, and the context of the DNA (single-stranded vs. double-stranded).[6][24]

Analytical Methodologies for Detection and Quantification

Accurate measurement of εA levels in biological samples (e.g., tissue DNA, white blood cells, urine) is crucial for its validation as a biomarker in molecular epidemiology and toxicology.[9][25] The gold standard for this is mass spectrometry, prized for its sensitivity and specificity.

Overview of Analytical Techniques

| Technique | Principle | Detection Limit | Key Advantages | Key Considerations |

| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection of the adduct (as nucleoside εdA or base εA). | Low femtomole (fmol) to attomole (amol) range.[25] | High specificity and sensitivity; structural confirmation; robust quantification using stable isotope-labeled internal standards. | Requires expensive instrumentation; extensive sample cleanup. |

| GC-MS | Gas chromatography separation of derivatized adducts followed by mass spectrometry. | Picogram (pg) range. | Very high sensitivity, especially with negative ion chemical ionization (NICI). | Requires derivatization, which can be complex; potential for sample loss. |

| ³²P-Postlabeling | Enzymatic digestion of DNA, labeling of adducts with ³²P-ATP, and separation by chromatography (TLC or HPLC). | ~1 adduct per 10⁸-10⁹ nucleotides.[26] | Extremely sensitive; does not require an authentic standard for detection. | Use of radioactivity; can be semi-quantitative; potential for artifacts. |

| Immunoassays | Use of specific antibodies to detect the εA adduct (e.g., ELISA, immunoaffinity chromatography). | Nanogram (ng) to picogram (pg) range. | High throughput; relatively inexpensive. | Cross-reactivity can be an issue; requires highly specific antibodies. |

Field-Proven Protocol: LC-MS/MS Quantification of εA in DNA

This protocol outlines a self-validating workflow for the sensitive and accurate quantification of 1,N6-ethenodeoxyadenosine (εdA) from DNA samples. The inclusion of a stable isotope-labeled internal standard is critical for trustworthiness, as it corrects for sample loss during preparation and variations in instrument response.

Objective: To quantify the number of εdA adducts per 10⁶ or 10⁸ normal deoxyadenosine (dA) nucleosides.

Materials:

-

DNA sample (from tissue, cells)

-

Stable isotope-labeled internal standard: [¹⁵N₅]-εdA

-

Enzymes: Nuclease P1, Alkaline Phosphatase

-

Solid Phase Extraction (SPE) C18 cartridges

-

UPLC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Methodology:

-

DNA Extraction & Quantification:

-

Extract genomic DNA using a standard method (e.g., phenol-chloroform or commercial kit), including an RNAse treatment step.

-

Causality Check: RNA contamination can lead to overestimation of adducts, as etheno adducts also form on RNA.[1]

-

Quantify the DNA accurately using UV spectrophotometry (A260) or a fluorescence-based assay (e.g., PicoGreen).

-

-

Internal Standard Spiking:

-

Enzymatic Hydrolysis:

-

Denature the DNA by heating at 100°C for 5 minutes, then rapidly cool on ice.

-

Add Nuclease P1 and incubate at 37°C for 2-4 hours. This digests the DNA into 3'-mononucleotides.

-

Add Alkaline Phosphatase and continue incubation at 37°C for another 2-4 hours. This dephosphorylates the mononucleotides to yield nucleosides (e.g., εdA, dA, dG, dC, T).

-

Causality Check: Enzymatic hydrolysis is preferred over acid hydrolysis, which can destroy the εdA adduct.

-

-

Sample Cleanup (Solid Phase Extraction):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed DNA sample onto the cartridge.

-

Wash the cartridge with water to remove salts and hydrophilic components.

-

Elute the nucleosides with methanol.

-

Dry the eluate under a stream of nitrogen and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.

-

-

UPLC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase UPLC column (e.g., C18).

-

Use a gradient elution to separate the nucleosides.

-

The mass spectrometer is operated in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

-

Monitor MRM Transitions:

-

εdA: Monitor the transition from its protonated molecular ion [M+H]⁺ to its characteristic product ion (the εA base).

-

[¹⁵N₅]-εdA: Monitor the corresponding mass-shifted transition.

-

dA: Monitor the transition for the normal nucleoside to quantify the total amount of adenine.

-

-

Self-Validation: Monitoring two distinct MRM transitions for the analyte can provide additional confirmation of its identity.[29]

-

-

Quantification:

-

Generate a standard curve using known amounts of εdA and the internal standard.

-

Calculate the amount of εdA in the sample based on the peak area ratio of the analyte to the internal standard.

-

Calculate the amount of normal dA from its peak area.

-

Express the final result as a ratio, e.g., (moles of εdA) / (moles of dA) x 10⁸.

-

dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} graphdot Caption: Workflow for LC-MS/MS quantification of εdA in DNA.

Implications in Disease and Drug Development

The study of εA formation is not merely an academic exercise; it has profound practical implications.

-

Biomarker of Cancer Risk: As εA levels are elevated in conditions of chronic inflammation and oxidative stress, they serve as a valuable biomarker for assessing cancer risk.[8][9] For example, elevated hepatic εA has been observed in patients with metal storage diseases like Wilson's disease, which predisposes them to hepatocellular carcinoma.[9] Monitoring urinary excretion of εA can provide a non-invasive measure of systemic oxidative DNA damage.[29][30]

-

Toxicology and Drug Safety: In drug development, assessing the genotoxic potential of new chemical entities (NCEs) is a regulatory requirement. If a candidate drug or its metabolite has a structure capable of forming bis-electrophiles, its potential to form etheno adducts must be evaluated. Ultrasensitive analytical methods allow for the detection of adducts like εA at very low levels, providing critical data for safety and risk assessment.

-

Therapeutic Targeting: The enzymes that repair εA, particularly the human AlkB homologs, represent potential therapeutic targets. Inhibiting these repair pathways could sensitize cancer cells to certain chemotherapeutic agents that function by inducing DNA damage. Conversely, enhancing repair could be a strategy for mitigating damage in diseases driven by chronic oxidative stress.

Conclusion and Future Directions

1,N6-ethenoadenine is a critical DNA lesion that sits at the crossroads of environmental carcinogenesis and endogenous metabolic pathology. Its well-characterized formation pathways, potent mutagenicity, and association with human diseases make it an exemplary model for studying the mechanisms of DNA damage and repair. Advances in analytical sciences, particularly in mass spectrometry, have enabled its precise quantification in biological systems, solidifying its role as a key biomarker for oxidative stress and cancer risk.

Future research will likely focus on the interplay between different repair pathways in various cellular contexts, the impact of the chromatin environment on εA formation and repair, and the development of high-throughput methods for screening large populations. For drug development professionals, a thorough understanding of εA provides a crucial framework for evaluating the genotoxic risk of novel compounds and for identifying new therapeutic opportunities in oncology and inflammatory diseases.

References

-

Mishina, Y., Yang, C. G., & He, C. (2005). Direct Repair of the Exocyclic DNA Adduct 1,N6-Ethenoadenine by the DNA Repair AlkB Proteins. Journal of the American Chemical Society. [Link]

-

Maciejewska, A. M., Sokołowska, B., Nowicki, A., & Kuśmierek, J. T. (2011). The role of AlkB protein in repair of 1,N⁶-ethenoadenine in Escherichia coli cells. Mutagenesis. [Link]

-

Bolt, H. M. (1986). Metabolic activation of vinyl chloride, formation of nucleic acid adducts and relevance to carcinogenesis. IARC Scientific Publications. [Link]

-

Barbin, A., & Bartsch, H. (1986). Mutagenic and promutagenic properties of DNA adducts formed by vinyl chloride metabolites. IARC Scientific Publications. [Link]

-

Green, T., & Hathway, D. E. (1986). Evaluation of the mutagenicity of 1,N6-ethenoadenine- and 3,N4-ethenocytosine-nucleosides in Salmonella typhimurium. IARC Scientific Publications. [Link]

-

Qi, R., Bian, K., et al. (2020). Sequence Dependent Repair of 1,N6-Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. DigitalCommons@URI. [Link]

-

Dosanjh, M. K., Chen, A., Kim, E., Fraenkel-Conrat, H., Samson, L., & Singer, B. (1994). All four known cyclic adducts formed in DNA by the vinyl chloride metabolite chloroacetaldehyde are released by a human DNA glycosylase. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Tudek, B., et al. (2006). The role of AlkB protein in repair of 1,N6-ethenoadenine in Escherichia coli cells. Acta Biochimica Polonica. [Link]

-

Hu, W., & Szeliga, J. (1994). Mechanisms of formation of 1,N6-ethenoadenine, 3,N4-ethenocytosine, 1,N2-ethenoguanine and N2,3-ethenoguanine DNA adducts from substituted oxiranes. IARC Scientific Publications. [Link]

-

Dosanjh, M. K., et al. (1994). All four known cyclic adducts formed in DNA by the vinyl chloride metabolite chloroacetaldehyde are released by a human DNA glycosylase. PMC - NIH. [Link]

-

Wallace, S. S. (2020). 1,N6-Ethenoadenine: From Molecular to Biological Consequences†. Chemical Research in Toxicology. [Link]

-

Guengerich, F. P., & Ghodke, P. P. (2021). Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides. Genes and Environment. [Link]

-

Mishina, Y., Yang, C. G., & He, C. (2005). Direct Repair of the Exocyclic DNA Adduct 1,N6-Ethenoadenine by the DNA Repair AlkB Proteins. University of Chicago. [Link]

-

Basu, A. K., et al. (1995). Solution Conformation and Mutagenic Specificity of 1,N6-ethenoadenine. IARC Scientific Publications. [Link]

-

Basu, A. K., et al. (1993). Mutagenic and genotoxic effects of three vinyl chloride-induced DNA lesions: 1,N6-ethenoadenine, 3,N4-ethenocytosine, and 4-amino-5-(imidazol-2-yl)imidazole. Biochemistry. [Link]

-

El-Bayoumy, K., et al. (1991). Formation of 1,N6-ethenoadenine and 3,N4-ethenocytosine by lipid peroxidation products and nucleic acid bases. Cancer Research. [Link]

-

Moriya, M., et al. (1996). 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells. Biochemistry. [Link]

-

Chen, H. J. C., & Chang, C. M. (2004). Quantification of Urinary Excretion of 1,N6-Ethenoadenine, a Potential Biomarker of Lipid Peroxidation, in Humans by Stable Isotope Dilution Liquid Chromatography−Electrospray Ionization−Tandem Mass Spectrometry. Chemical Research in Toxicology. [Link]

-

Guengerich, F. P. (2021). Etheno Adducts of Nucleic Acids and their Carcinogenic Aspects. BioXone. [Link]

-

Dosanjh, M. K., et al. (1994). All Four Known Cyclic Adducts Formed in DNA by the Vinyl Chloride Metabolite Chloroacetaldehyde are Released by a Human DNA Glycosylase. ResearchGate. [Link]

-

Wallace, S. S., et al. (2020). 1, N 6 -Ethenoadenine: From Molecular to Biological Consequences. ResearchGate. [Link]

-

Wikipedia contributors. (n.d.). 1,N6-Ethanoadenine. Wikipedia. [Link]

-

Pogribny, I. P., & Rusyn, I. (2014). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Experimental and Molecular Medicine. [Link]

-

Choudhury, S., & Roy, R. (2007). 1, N6-Ethenoadenine, a mutagenic and potential damage for human cancer, is repaired by long patch branch of base excision repair in human cells. Cancer Research. [Link]

-

Chung, F. L., Chen, H. J. C., & Nath, R. G. (1999). Detection and Quantification of 1,N6-Ethenoadenine in Human Placental DNA by Mass Spectrometry. Chemical Research in Toxicology. [Link]

-

Lee, J. W., et al. (2012). Ultrasensitive UPLC-MS/MS Method for Analysis of etheno-DNA Adducts in Human White Blood Cells. Toxicological Research. [Link]

-

Guichard, Y., et al. (1996). Role of etheno DNA adducts in carcinogenesis induced by vinyl chloride in rats. Carcinogenesis. [Link]

-

Swenberg, J. A., et al. (2011). Endogenous versus Exogenous DNA Adducts: Their Role in Carcinogenesis, Epidemiology, and Risk Assessment. Toxicological Sciences. [Link]

-

Chen, H. J. C., et al. (2012). Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine. PMC - NIH. [Link]

-

Guengerich, F. P., & Ghodke, P. P. (2021). DNA adducts formed after exposure to VC or its metabolites. ResearchGate. [Link]

-

Wang, Y., et al. (2016). Oxidative stress-induced 1, N6-ethenodeoxyadenosine adduct formation contributes to hepatocarcinogenesis. International Journal of Oncology. [Link]

-

Bolt, H. M. (1988). Roles of etheno-DNA adducts in tumorigenicity of olefins. Critical Reviews in Toxicology. [Link]

-

Barbin, A., & Bartsch, H. (1996). Etheno-adduct-forming chemicals: from mutagenicity testing to tumor mutation spectra. Mutation Research. [Link]

-

Bartsch, H. (2000). New DNA-based biomarkers for oxidative stress and cancer chemoprevention studies. European Journal of Cancer. [Link]

-

Igarashi, M., et al. (2020). 4-Hydroxynonenal from Mitochondrial and Dietary Sources Causes Lysosomal Cell Death for Lifestyle-Related Diseases. International Journal of Molecular Sciences. [Link]

-

Chung, F. L., Chen, H. J., & Nath, R. G. (1999). Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry. Chemical Research in Toxicology. [Link]

-

Chung, F. L., Chen, H. J., & Nath, R. G. (1999). Detection and Quantification of 1, N 6 -Ethenoadenine in Human Placental DNA by Mass Spectrometry. ResearchGate. [Link]

-

Hanaoka, T., et al. (2002). Urinary level of 1,N(6) -ethenodeoxyadenosine, a marker of oxidative stress, is associated with salt excretion and omega 6-polyunsaturated fatty acid intake in postmenopausal Japanese women. International Journal of Cancer. [Link]

-

Chen, H. J. C., et al. (2003). Detection and Quantification of 1,N6-ethenoadenine in Human Urine by Stable Isotope Dilution Capillary Gas chromatography/negative Ion Chemical ionization/mass Spectrometry. Chemical Research in Toxicology. [Link]

-

Doerge, D. R., et al. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. Chemical Research in Toxicology. [Link]

-

Jaganjac, M., & Zarkovic, N. (2018). 4-hydroxynonenal in the pathogenesis and progression of human diseases. Journal of Clinical and Experimental Medicine. [Link]

-

Zarkovic, N., & Jaganjac, M. (2022). Short Overview on the Involvement of Lipid Peroxidation Product 4-Hydroxynonenal in Diverse Pathways of Cell Death. IMR Press. [Link]

-

Waris, G., & Ahsan, H. (2021). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. Antioxidants. [Link]

-

Igarashi, M., et al. (2020). Generation of 4-HNE in the mitochondria. ResearchGate. [Link]

Sources

- 1. Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Repair of the Exocyclic DNA Adduct 1,N6-Ethenoadenine by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. he-group.uchicago.edu [he-group.uchicago.edu]

- 4. Solution conformation and mutagenic specificity of 1,N6-ethenoadenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Oxidative stress-induced 1, N6-ethenodeoxyadenosine adduct formation contributes to hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New DNA-based biomarkers for oxidative stress and cancer chemoprevention studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic activation of vinyl chloride, formation of nucleic acid adducts and relevance to carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Etheno Adducts of Nucleic Acids and their Carcinogenic Aspects - BioXone [bioxone.in]

- 13. Mutagenic and promutagenic properties of DNA adducts formed by vinyl chloride metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Roles of etheno-DNA adducts in tumorigenicity of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bacterial DNA repair genes and their eukaryotic homologues: 1. Mutations in genes involved in base excision repair (BER) and DNA-end processors and their implication in mutagenesis and human disease [eprints.ibb.waw.pl]

- 16. Formation of 1,N6-ethenoadenine and 3,N4-ethenocytosine by lipid peroxidation products and nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 4-Hydroxynonenal from Mitochondrial and Dietary Sources Causes Lysosomal Cell Death for Lifestyle-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The role of AlkB protein in repair of 1,N⁶-ethenoadenine in Escherichia coli cells. | Semantic Scholar [semanticscholar.org]

- 21. Etheno-adduct-forming chemicals: from mutagenicity testing to tumor mutation spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. All four known cyclic adducts formed in DNA by the vinyl chloride metabolite chloroacetaldehyde are released by a human DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. All four known cyclic adducts formed in DNA by the vinyl chloride metabolite chloroacetaldehyde are released by a human DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. "Sequence Dependent Repair of 1,N6-Ethenoadenine by DNA Repair Enzymes " by Rui Qi, Ke Bian et al. [digitalcommons.uri.edu]

- 25. Ultrasensitive UPLC-MS/MS method for analysis of etheno-DNA adducts in human white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Role of etheno DNA adducts in carcinogenesis induced by vinyl chloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Urinary level of 1,N(6) -ethenodeoxyadenosine, a marker of oxidative stress, is associated with salt excretion and omega 6-polyunsaturated fatty acid intake in postmenopausal Japanese women - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hidden Signature of Oxidative Stress: A Technical Guide to Endogenous 1,N⁶-ethenoadenine Adducts

Abstract

This technical guide provides a comprehensive exploration of 1,N⁶-ethenoadenine (εA), a promutagenic DNA adduct arising from endogenous sources. Primarily intended for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms of εA formation, its biological ramifications, and the analytical methodologies crucial for its detection and quantification. We will dissect the intricate pathways of lipid peroxidation that lead to the generation of reactive aldehydes, the primary culprits in εA formation. Furthermore, this guide will illuminate the cellular defense mechanisms, specifically DNA repair pathways, that counteract this form of DNA damage. By offering detailed experimental protocols and summarizing key quantitative data, we aim to equip the scientific community with the knowledge and tools necessary to investigate the role of εA in human health and disease, particularly in the context of cancer and chronic inflammatory conditions.

Introduction: The Significance of Endogenous DNA Adducts

The integrity of our genome is under constant assault from both external and internal sources. While exogenous carcinogens are widely recognized for their DNA-damaging potential, the threat posed by endogenous metabolic byproducts is equally significant. Among the diverse array of endogenous DNA lesions, exocyclic adducts represent a particularly insidious class of damage. These adducts, formed by the reaction of cellular metabolites with the nitrogen atoms of DNA bases, can disrupt the normal Watson-Crick base pairing, leading to mutations during DNA replication and transcription.

1,N⁶-ethenoadenine (εA) is a well-characterized exocyclic adduct that has garnered considerable attention due to its established mutagenicity and its association with various pathological conditions, including cancer.[1][2] This guide will focus exclusively on the endogenous sources of εA, providing a detailed examination of the biochemical pathways that lead to its formation and the cellular mechanisms that have evolved to mitigate its harmful effects.

The Genesis of Endogenous εA: A Tale of Lipid Peroxidation

The primary endogenous route to the formation of εA adducts is through lipid peroxidation, a complex chain reaction involving the oxidative degradation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[3] This process is a natural consequence of cellular metabolism and can be exacerbated by conditions of oxidative stress and chronic inflammation.[4]

The Cascade of Lipid Peroxidation and the Generation of Reactive Aldehydes

The process begins with the abstraction of a hydrogen atom from a PUFA, typically initiated by reactive oxygen species (ROS). This creates a lipid radical that reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen from an adjacent PUFA, propagating a chain reaction. The breakdown of lipid hydroperoxides, the unstable intermediates of this cascade, generates a plethora of reactive aldehydes.

Two of the most significant aldehydes implicated in the formation of etheno adducts are 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA) .[4] These bifunctional electrophiles are highly reactive towards the nucleophilic centers in DNA bases.

The Molecular Mechanism of εA Formation

The formation of the 1,N⁶-etheno bridge on the adenine base is a two-step process involving the reaction with a reactive aldehyde. In the case of HNE, the proposed mechanism involves a Michael addition of the exocyclic N⁶-amino group of adenine to the α,β-unsaturated aldehyde, followed by cyclization and dehydration to form the stable εA adduct.

Diagram: Formation of 1,N⁶-ethenoadenine from 4-hydroxy-2-nonenal (HNE)

Caption: The formation of εA from lipid peroxidation-derived HNE.

Biological Consequences of εA Adducts

The presence of εA in the genome is not a benign event. Its bulky, tricyclic structure distorts the DNA helix and interferes with the fidelity of DNA replication and transcription, leading to significant biological consequences.

Mutagenicity and Mutational Signature

εA is a potent mutagen, primarily inducing A→T, A→G, and A→C transversion and transition mutations.[2][5] This miscoding potential stems from the inability of the adducted adenine to form proper Watson-Crick hydrogen bonds with thymine. During DNA replication, DNA polymerases can misinsert an incorrect base opposite the εA lesion. The characteristic mutational signature of εA has been observed in the p53 tumor suppressor gene and ras oncogenes in tumors associated with exposure to vinyl chloride, an exogenous source of εA, suggesting a similar role for endogenously formed adducts in sporadic cancers.[2]

Impact on Cellular Signaling Pathways

The accumulation of DNA damage, including εA adducts, can trigger cellular stress responses, most notably the p53 signaling pathway. The p53 tumor suppressor protein, often referred to as the "guardian of the genome," is a key regulator of cell cycle arrest, DNA repair, and apoptosis.[6][7][8][9] Persistent DNA damage can lead to the stabilization and activation of p53.[6][10] Activated p53 can halt the cell cycle to allow time for DNA repair or, if the damage is too extensive, initiate programmed cell death (apoptosis) to eliminate potentially cancerous cells.[6][7][10] The presence of εA adducts can therefore contribute to the complex signaling cascades that determine cell fate in response to endogenous genotoxic stress.

Cellular Defense: DNA Repair Mechanisms for εA

To counteract the deleterious effects of εA, cells have evolved sophisticated DNA repair mechanisms. The two primary pathways responsible for the removal of εA adducts are Base Excision Repair (BER) and Direct Reversal Repair (DRR).[3]

Base Excision Repair (BER)

The BER pathway is a major route for the repair of εA.[1] The process is initiated by a specific DNA glycosylase, N-methylpurine DNA glycosylase (MPG), which recognizes and excises the damaged base by cleaving the N-glycosidic bond.[1] This leaves an apurinic/apyrimidinic (AP) site, which is then further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.

Direct Reversal Repair (DRR) by AlkB Family Enzymes

In addition to BER, εA can also be repaired by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. These enzymes, including human homologues ALKBH2 and ALKBH3, directly reverse the damage by oxidative dealkylation, converting the etheno adduct back to a normal adenine base without excising it from the DNA backbone.

Diagram: DNA Repair Pathways for 1,N⁶-ethenoadenine (εA)

Caption: The two major DNA repair pathways for εA adducts.

Analytical Methodologies for the Detection and Quantification of εA

Accurate measurement of εA adducts in biological samples is paramount for understanding their role in human health. Several highly sensitive analytical techniques have been developed for this purpose.

³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultrasensitive method capable of detecting adducts at levels as low as one in 10⁹-10¹⁰ nucleotides.[11][12][13][14]

Experimental Protocol: ³²P-Postlabeling for εA Adducts

-

DNA Isolation and Digestion:

-

Isolate high-quality DNA from tissues or cells using standard phenol-chloroform extraction or a commercial kit.

-

Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase. Incubate at 37°C for 3-4 hours.

-

-

Adduct Enrichment (Nuclease P1 Method):

-

Treat the DNA digest with nuclease P1 to dephosphorylate normal nucleotides to deoxyribonucleosides, while adducts are resistant to this enzyme. This step enriches the adducted nucleotides.

-

-

⁵²P-Labeling:

-

Incubate the enriched adducts with [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.

-

-

Chromatographic Separation:

-

Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and other labeled species using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

-

Detection and Quantification:

-

Visualize the separated adducts by autoradiography.

-

Quantify the radioactivity of the adduct spots using a phosphorimager or by scintillation counting. Calculate the adduct levels relative to the total amount of DNA analyzed.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of εA, often using isotopically labeled internal standards for accurate measurement.[15][16]

Experimental Protocol: LC-MS/MS for εA Quantification

-

DNA Isolation and Hydrolysis:

-

Isolate DNA as described for the ³²P-postlabeling assay.

-

Hydrolyze the DNA to nucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.

-

-

Internal Standard Spiking:

-

Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]-εA) to the hydrolyzed DNA sample.

-

-

Sample Cleanup and Enrichment (Immunoaffinity Chromatography):

-

LC-MS/MS Analysis:

-

Inject the eluted sample onto a reverse-phase HPLC column coupled to a tandem mass spectrometer.

-

Separate εA from other nucleosides using a suitable gradient elution.

-

Detect and quantify εA and the internal standard using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in positive electrospray ionization mode. The transition for εA is typically m/z 276 → 160.

-

-

Data Analysis:

-

Calculate the concentration of εA in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Diagram: Experimental Workflow for LC-MS/MS Quantification of εA

Caption: A typical workflow for the quantification of εA by LC-MS/MS.

Quantitative Levels of Endogenous εA in Human Tissues

The levels of endogenous εA adducts can vary significantly between different tissues and can be elevated in certain disease states, particularly those associated with chronic inflammation and oxidative stress.

| Tissue/Condition | εA Level (adducts per 10⁸ adenine) | Reference |

| Normal Human Liver | ~0.2 | [2] |

| Human Placental DNA | ~230-250 | [20][21] |

| White Blood Cells (Non-exposed) | ~0.4 | [16] |

| White Blood Cells (Benzene-exposed) | ~8.2 | [16] |

| Inflamed Pancreatic Tissue (Chronic Pancreatitis) | Significantly elevated (3-fold) | [4] |

| Affected Colonic Mucosa (Crohn's Disease) | Not significantly elevated | [4] |

| Affected Colonic Mucosa (Ulcerative Colitis) | Not significantly elevated | [4] |

| Normal Lung Tissue | Varies | [22] |

| Lung Tumor Tissue | Varies | [22] |

Note: The values presented are approximate and can vary depending on the analytical method used and the specific cohort studied.

Conclusion and Future Perspectives

Endogenously formed 1,N⁶-ethenoadenine adducts are a significant source of genomic instability and have been implicated in the etiology of human diseases, most notably cancer. The primary pathway for their formation, lipid peroxidation, is a fundamental biological process that is heightened under conditions of oxidative stress and chronic inflammation. Understanding the mechanisms of εA formation, its biological consequences, and the cellular repair pathways that counteract it is crucial for developing strategies for disease prevention and therapy.

The sensitive analytical methods detailed in this guide provide the necessary tools for researchers to accurately quantify εA levels in various biological matrices. Such studies will be invaluable for:

-

Biomonitoring of human populations to assess exposure to endogenous and exogenous sources of DNA damage.

-

Investigating the role of εA in the initiation and progression of cancer and other chronic diseases.

-

Evaluating the efficacy of chemopreventive agents that may modulate lipid peroxidation or enhance DNA repair.

-

Developing novel therapeutic strategies that target the formation or repair of these promutagenic adducts.

As our understanding of the complex interplay between endogenous DNA damage, cellular signaling, and disease pathogenesis continues to grow, the study of εA will undoubtedly remain a critical area of research with significant implications for human health.

References

-

Nair, J., Gansauge, F., Beger, H., Dolara, P., Winde, G., & Bartsch, H. (2006). Increased etheno-DNA adducts in affected tissues of patients suffering from Crohn's disease, ulcerative colitis, and chronic pancreatitis. Antioxidants & Redox Signaling, 8(5-6), 1003–1010. [Link]

-

Saparbaev, M., Prakash, A. S., & Laval, J. (2014). Evidence of complete cellular repair of 1,N6-ethenoadenine, a mutagenic and potential damage for human cancer, revealed by a novel method. DNA Repair, 21, 13-21. [Link]

-

Akasaka, S., & Loeb, L. A. (2000). Mutagenesis Induced by a Single 1,N6-Ethenodeoxyadenosine Adduct in Human Cells. Cancer Research, 60(15), 4166–4172. [Link]

-

Pandya, G. A., & Moriya, M. (2000). Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 459(2), 95-103. [Link]

-

Yen, T. Y., Holt, S., Sangaiah, R., & Swenberg, J. A. (1998). Quantitation of 1,N6-ethenoadenine in rat urine by immunoaffinity extraction combined with liquid chromatography/electrospray ionization mass spectrometry. Chemical Research in Toxicology, 11(7), 810–815. [Link]

-

Doerge, D. R., Churchwell, M. I., Fang, J. L., & Beland, F. A. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. Chemical Research in Toxicology, 13(12), 1259–1264. [Link]

-

Chen, H. J., Lin, W. P., & Chen, C. Y. (2011). Ultrasensitive UPLC-MS/MS method for analysis of etheno-DNA adducts in human white blood cells. Analytical and Bioanalytical Chemistry, 401(3), 1015–1022. [Link]

-

The Role of N6-Methyladenosine in Inflammatory Diseases. (2021). International Journal of Molecular Sciences, 22(16), 8885. [Link]

-

Chen, H. J., & Wu, C. F. (2013). Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine. International Journal of Molecular Sciences, 14(12), 24096–24107. [Link]

-

Speina, E., Zielińska, M., Barbin, A., Gackowski, D., Kowalewski, J., Grzela, T., ... & Tudek, B. (2003). Decreased Repair Activities of 1,N6-Ethenoadenine and 3,N4-Ethenocytosine in Lung Adenocarcinoma Patients. Cancer Research, 63(15), 4351–4357. [Link]

-

Gu, L., & Li, D. (2020). 1, N6-Ethenoadenine: From Molecular to Biological Consequences. Chemical Research in Toxicology, 33(11), 2688–2698. [Link]

-

Phillips, D. H., & Arlt, V. M. (2014). 32P-Postlabeling analysis of DNA adducts. Methods in Molecular Biology, 1105, 125–137. [Link]

-

Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772–2781. [Link]

-

Chen, H. J. C., Chiang, L. C., Tseng, M. C., Zhang, L. L., Ni, J., & Chung, F. L. (1999). Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry. Chemical Research in Toxicology, 12(12), 1119–1126. [Link]

-

Decreased repair activities of 1,N6-ethenoadenine and 3,N4-ethenocytosine in lung adenocarcinoma patients. (2003). ResearchGate. [Link]

-

Phillips, D. H., Hewer, A., & Arlt, V. M. (2005). 32P-postlabeling analysis of DNA adducts. Methods in Molecular Biology, 291, 3–12. [Link]

-

Phillips, D. H., & Arlt, V. M. (2020). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 2070, 245–257. [Link]

-

A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. (2022). Frontiers in Molecular Biosciences, 9, 984224. [Link]

-

Goodrich, L. E., & Vouros, P. (2001). Quantitative analysis of etheno-2'-deoxycytidine DNA adducts using on-line immunoaffinity chromatography coupled with LC/ES-MS/MS detection. Analytical Chemistry, 73(2), 303–309. [Link]

-

COSMIC. (2019). Mutational Signatures Update. [Link]

-

Shibutani, S., Kim, S. Y., & Suzuki, N. (2006). 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC. Methods in Molecular Biology, 314, 307–321. [Link]

-

Alexandrov, L. B., Nik-Zainal, S., Wedge, D. C., Aparicio, S. A., Behjati, S., Biankin, A. V., ... & Stratton, M. R. (2013). Signatures of mutational processes in human cancer. Nature, 500(7463), 415–421. [Link]

-

Quantitation of 1,N6-ethenoadenine in rat urine by immunoaffinity extraction combined with liquid chromatography/electrospray ionization mass spectrometry. (1998). R Discovery. [Link]

-

Zilfou, J. T., & Lowe, S. W. (2009). Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting. Cold Spring Harbor Perspectives in Biology, 1(5), a001260. [Link]

-

Chen, J. (2023). Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies. Signal Transduction and Targeted Therapy, 8(1), 90. [Link]

-

Wu, M., Nair, J., Winde, G., & Bartsch, H. (2000). Immunohistochemical detection of 1,N(6)-ethenodeoxyadenosine, a promutagenic DNA adduct, in liver of rats exposed to vinyl chloride or an iron overload. Carcinogenesis, 21(4), 777–781. [Link]

-

Unraveling the Guardian: p53's Multifaceted Role in the DNA Damage Response and Tumor Treatment Strategies. (2023). Cancers, 15(18), 4595. [Link]

-

Chen, H. J., Chiang, L. C., Tseng, M. C., Zhang, L. L., Ni, J., & Chung, F. L. (1999). Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry. Chemical Research in Toxicology, 12(12), 1119–1126. [Link]

-

Appella, E., & Anderson, C. W. (2001). Signaling to the p53 Tumor Suppressor through Pathways Activated by Genotoxic and Nongenotoxic Stresses. Current Topics in Developmental Biology, 50, 1–18. [Link]

-

Anderson, M. E., & Adib, Z. A. (2012). Peptide immunoaffinity enrichment coupled with mass spectrometry for peptide and protein quantification. Bioanalysis, 4(18), 2289–2299. [Link]

-

Significance of Wild-Type p53 Signaling in Suppressing Apoptosis in Response to Chemical Genotoxic Agents: Impact on Chemotherapy Outcome. (2020). International Journal of Molecular Sciences, 21(21), 8295. [Link]

-

Lee, C. Y., & Everse, J. (1973). Studies on the properties of 1,N 6 -ethenoadenine derivatives of various coenzymes. Archives of Biochemistry and Biophysics, 157(1), 83–90. [Link]

Sources

- 1. Evidence of complete cellular repair of 1,N6-ethenoadenine, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 3. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased etheno-DNA adducts in affected tissues of patients suffering from Crohn's disease, ulcerative colitis, and chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ultrasensitive UPLC-MS/MS method for analysis of etheno-DNA adducts in human white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitation of 1,N6-ethenoadenine in rat urine by immunoaffinity extraction combined with liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol for Immunoaffinity Chromatography - Creative Proteomics [creative-proteomics.com]

- 19. Quantitative analysis of etheno-2'-deoxycytidine DNA adducts using on-line immunoaffinity chromatography coupled with LC/ES-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Formation of 1,N6-Ethenoadenine: The Genotoxic Link Between Lipid Peroxidation and DNA Damage

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Lipid peroxidation (LPO), a fundamental consequence of oxidative stress, generates a cascade of reactive electrophiles that can damage cellular macromolecules, including DNA. Among the most significant and mutagenic DNA lesions arising from this process is 1,N6-ethenoadenine (εA), an exocyclic adduct formed from the reaction of reactive aldehydes with adenine bases. This technical guide provides an in-depth exploration of the mechanistic pathways leading from the peroxidation of polyunsaturated fatty acids to the formation of εA. We will dissect the chemical reactions involved, discuss the profound biological and pathophysiological implications of this adduct in carcinogenesis and inflammatory diseases, and present detailed, field-proven methodologies for its detection and quantification. This document serves as a critical resource for professionals investigating oxidative stress, DNA damage, and the development of novel therapeutic and preventative strategies.

The Foundation: Oxidative Stress and Lipid Peroxidation

Oxidative stress describes an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates or repair the resulting damage. This imbalance leads to widespread cellular injury. Lipids, particularly the polyunsaturated fatty acids (PUFAs) within cellular membranes, are highly susceptible to attack by ROS in a process termed lipid peroxidation (LPO)[1][2].

LPO is a destructive free-radical chain reaction that compromises membrane integrity and generates a host of secondary, highly reactive metabolites, most notably bifunctional electrophilic aldehydes[1][3]. The two most studied of these are malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE)[1][4][5]. These aldehydes are relatively stable and can diffuse from their site of origin to attack distant nucleophilic targets, including proteins and, critically, the nitrogenous bases of DNA[5][6]. This interaction leads to the formation of DNA adducts—covalent modifications that can disrupt the structure and function of the genome.

The Mechanistic Pathway: From PUFA to εA Adduct

The formation of 1,N6-ethenoadenine (εA) is a multi-step process that directly links lipid chemistry to genetic damage. The pathway begins with membrane lipids and culminates in a stable, promutagenic lesion within the DNA helix.

Initiation and Propagation of Lipid Peroxidation

The process is initiated when a ROS, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene group of a PUFA, creating a lipid radical (L•). This radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•), which can then abstract a hydrogen from an adjacent PUFA, propagating the chain reaction and forming a lipid hydroperoxide (LOOH)[2][6].

Generation of Genotoxic Aldehydes

These unstable lipid hydroperoxides undergo decomposition, often catalyzed by transition metals like iron, to yield a complex mixture of reactive aldehydes[1]. Key precursors to εA include:

-

Malondialdehyde (MDA): A well-known product of LPO that reacts with deoxyadenosine to form an adduct designated M1A[7][8][9].

-

4-hydroxy-2-nonenal (HNE): A major and highly toxic product of ω-6 PUFA peroxidation[1]. While HNE itself reacts with DNA, its further metabolites are often more potent precursors to etheno adducts[10].

-

HNE Metabolites: These include 2,3-epoxy-4-hydroxynonanal (EHN) and 4-oxo-2-nonenal (ONE)[11][12][13]. These α,β-unsaturated aldehydes are potent bifunctional electrophiles that react efficiently with DNA bases to form exocyclic adducts[14][15][16].

The Final Reaction: Formation of the Etheno Ring

The defining step in εA formation is the reaction of these bifunctional aldehydes with the adenine base in DNA. The aldehyde undergoes a sequential reaction with the exocyclic amino group (N6) and the N1 ring nitrogen of adenine. This dual reaction results in the formation of a stable, five-membered exocyclic ring, creating the 1,N6-ethenoadenine structure[17][18].

Caption: Mechanistic flow from PUFA to εA formation.

Biological Consequences and Pathophysiological Relevance

The formation of εA is not a benign event; it is a promutagenic lesion with significant implications for cellular function and organismal health[18][19].

Mutagenicity and Genomic Instability

The etheno ring on the adenine base sterically blocks the Watson-Crick hydrogen bonding face. During DNA replication, this distortion causes DNA polymerases to frequently misinterpret εA, leading to the insertion of an incorrect base opposite the lesion. This results in characteristic A→T, A→G, and A→C transversions and transitions, contributing to genomic instability and the mutational signatures observed in some cancers[18].

Cellular DNA Repair

To counteract this threat, cells have evolved sophisticated DNA repair mechanisms. εA is primarily recognized and removed by the Base Excision Repair (BER) pathway[18][20]. The key enzyme responsible for initiating this process is N-methylpurine-DNA glycosylase (MPG) , which cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, excising the εA adduct[20][21]. The resulting abasic site is then processed by downstream BER enzymes to restore the correct DNA sequence.

Caption: Cellular fates of the 1,N6-ethenoadenine (εA) lesion.

Association with Human Disease

Elevated levels of εA have been detected in tissues from individuals with conditions associated with chronic inflammation and oxidative stress. This includes liver, colon, and lung cancers, where persistent inflammation is a known risk factor[20][21]. Consequently, εA is increasingly recognized as a valuable biomarker for assessing endogenous DNA damage, cancer risk, and the efficacy of chemopreventive agents[19][22][23].

Methodologies for εA Detection and Quantification

The accurate measurement of εA in biological samples is crucial for both basic research and clinical applications. Several highly sensitive techniques have been developed, each with specific advantages. The choice of method depends on factors such as required sensitivity, sample availability, and the specific research question.

| Methodology | Principle | Sensitivity | Specificity | Key Advantage | Primary Application |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High (fmol-amol) | Very High | Absolute quantification via stable isotope dilution; structural confirmation. | Quantitative biomarker studies in DNA and urine.[19][24] |

| ³²P-Postlabeling | Enzymatic digestion of DNA and ⁵' radiolabeling of modified nucleotides. | Extremely High (amol-zmol) | Moderate-High | Unsurpassed sensitivity for detecting unknown adducts. | Screening for DNA damage; studies with very limited DNA.[25][26] |

| Immuno-Slot Blot (ISB) | Use of specific monoclonal antibodies to detect adducts immobilized on a membrane. | Moderate-High | High | High throughput; does not require specialized mass spectrometry equipment. | Screening large numbers of samples; semi-quantitative analysis.[27][28] |

Protocol: Quantification of εA by LC-MS/MS

This protocol describes a robust method for the absolute quantification of 1,N6-etheno-2'-deoxyadenosine (εdA) in DNA using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Expertise & Rationale: The use of a stable isotope-labeled internal standard ([¹⁵N₅]εdA) is critical. It is added at the very beginning of the sample preparation process and co-purifies with the target analyte. By correcting for analyte loss at every step and for variations in ionization efficiency, it ensures the highest degree of accuracy and precision, making the entire protocol a self-validating system[22][23][24].

Materials & Reagents:

-

Genomic DNA sample

-

[¹⁵N₅]εdA internal standard

-

Nuclease P1, Alkaline Phosphatase

-

Solid Phase Extraction (SPE) C18 cartridges

-

LC-MS grade water, acetonitrile, and formic acid

-

UPLC/HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

DNA Isolation: Isolate high-quality genomic DNA from tissue or cells using a standard extraction method. Quantify the DNA using UV absorbance.

-

Spiking Internal Standard: To 50-100 µg of DNA, add a known amount of the [¹⁵N₅]εdA internal standard. The amount should be chosen to be within the linear range of the instrument and comparable to the expected level of endogenous εdA.

-

Enzymatic Hydrolysis:

-

Add buffer and Nuclease P1 to the DNA sample. Incubate at 37°C for 2 hours. Rationale: Nuclease P1 digests DNA into 3'-mononucleotides but is inefficient at cleaving next to bulky adducts, enriching the adduct fraction[29].

-

Adjust the pH to ~8.0 with Tris buffer and add Alkaline Phosphatase. Incubate at 37°C for another 2 hours. Rationale: Alkaline Phosphatase completes the digestion by removing the 3'-phosphate to yield deoxyribonucleosides, which are more amenable to chromatographic separation and MS analysis.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed DNA sample onto the cartridge.

-

Wash the cartridge with water to remove salts and other hydrophilic impurities.

-

Elute the nucleosides with methanol.

-

Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried sample in a small volume of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

-

Inject the sample onto a reverse-phase C18 UPLC column.

-

Perform chromatographic separation using a gradient of acetonitrile in water with 0.1% formic acid.

-

Analyze the eluent by electrospray ionization (ESI) in positive ion mode.

-

Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both native εdA and the [¹⁵N₅]εdA internal standard. For example:

-

εdA: m/z 276 → 160

-

[¹⁵N₅]εdA: m/z 281 → 165

-

-

-

Quantification: Calculate the amount of εdA in the original sample by comparing the peak area ratio of the native analyte to the internal standard against a standard calibration curve.

Caption: Workflow for εA quantification by LC-MS/MS.

Protocol: Detection of εA by ³²P-Postlabeling Assay

This method provides unparalleled sensitivity for detecting DNA adducts when sample material is extremely limited.

Expertise & Rationale: The key to this method's sensitivity is the introduction of a high-specific-activity ³²P radiolabel after DNA digestion. Adduct enrichment, typically using nuclease P1 digestion or butanol extraction, is a critical step to reduce the background from normal nucleotides, allowing for the detection of extremely rare events (e.g., 1 adduct in 10¹⁰ bases)[25][26][30].

Materials & Reagents:

-

Genomic DNA sample (as little as 1-10 µg)

-

Micrococcal Nuclease, Spleen Phosphodiesterase

-

Nuclease P1 (for enrichment)

-

T4 Polynucleotide Kinase (T4 PNK)

-

[γ-³²P]ATP (high specific activity)

-

Polyethyleneimine (PEI)-cellulose Thin Layer Chromatography (TLC) plates

-

Phosphorimager or autoradiography film

Procedure:

-

DNA Digestion: Digest DNA to 3'-mononucleotides using Micrococcal Nuclease and Spleen Phosphodiesterase.

-

Adduct Enrichment (Nuclease P1 Method):

-

Incubate the digest with Nuclease P1. Rationale: Nuclease P1 dephosphorylates the normal 3'-mononucleotides to nucleosides, but leaves the bulky adducts as 3'-mononucleotides, effectively enriching the adducted species[29].

-

-

⁵'-Radiolabeling:

-

Incubate the enriched adducts with T4 Polynucleotide Kinase and high-specific-activity [γ-³²P]ATP. Rationale: T4 PNK transfers the radiolabeled phosphate from ATP to the 5'-hydroxyl group of the adducted nucleotides, creating a 3',5'-bisphosphate.

-

-

TLC Separation:

-

Spot the labeled sample onto a PEI-cellulose TLC plate.

-

Develop the chromatogram using a multidirectional, multi-solvent system. Rationale: This complex separation is required to resolve the rare, labeled adducts from any remaining background radioactivity.

-

-

Detection and Quantification:

-

Visualize the separated adducts using a phosphorimager or by exposing the plate to X-ray film.

-

Quantify the radioactivity in the adduct spots and compare it to the total amount of nucleotides analyzed to calculate the adduct frequency.

-

Caption: Workflow for the ³²P-Postlabeling assay.

Conclusion and Future Directions

The formation of 1,N6-ethenoadenine provides a direct, mechanistic link between oxidative stress-induced lipid peroxidation and mutagenic DNA damage. This pathway is of fundamental importance in the etiology of diseases driven by chronic inflammation and oxidative damage, such as cancer. The ability to accurately quantify εA using advanced analytical techniques like LC-MS/MS has established it as a critical biomarker for assessing DNA damage, evaluating disease risk, and monitoring the effectiveness of therapeutic interventions.

Future research will likely focus on mapping the distribution of εA across the genome to understand mutational hotspots, further elucidating the interplay between different DNA repair pathways in its removal, and developing novel small-molecule inhibitors to prevent the formation of the reactive aldehydes that serve as its precursors. For drug development professionals, εA serves as a key pharmacodynamic biomarker to assess the genotoxic risk or the protective effects of new chemical entities.

References

-

Niki, E. (2025). Lipid peroxidation: A common pathogenetic mechanism? PubMed. [Link]

-

Rizzo, C. J., et al. (1997). A novel synthesis of malondialdehyde adducts of deoxyguanosine, deoxyadenosine, and deoxycytidine. PubMed. [Link]

-

Slater, T. F. (1993). Lipid peroxidation--a common pathogenetic mechanism? PubMed. [Link]

-

El Ghissassi, F., et al. (1995). Formation of 1,N6-ethenoadenine and 3,N4-ethenocytosine by lipid peroxidation products and nucleic acid bases. PubMed. [Link]

-

Chen, H. J. C., & Chang, C. M. (2004). Quantification of Urinary Excretion of 1,N6-Ethenoadenine, a Potential Biomarker of Lipid Peroxidation, in Humans by Stable Isotope Dilution Liquid Chromatography−Electrospray Ionization−Tandem Mass Spectrometry. ACS Publications. [Link]

-

Chen, H. J. C., & Chang, C. M. (2004). Quantification of urinary excretion of 1,N6-ethenoadenine, a potential biomarker of lipid peroxidation, in humans by stable isotope dilution liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. [Link]

-

Gaschler, M. M., & Stockwell, B. R. (2025). The Important Role of Lipid Peroxidation Processes in Aging and Age Dependent Diseases. ACS Publications. [Link]

-

Chen, H. J. C., & Chang, C. M. (2004). Quantification of Urinary Excretion of 1,N6-Ethenoadenine, a Potential Biomarker of Lipid Peroxidation, in Humans by Stable Isotope Dilution Liquid Chromatography−Electrospray Ionization−Tandem Mass Spectrometry: Comparison with Gas Chromatography−Mass Spectrometry. ACS Publications. [Link]

-

Guza, R., & Vang, K. (2020). 1, N6-Ethenoadenine: From Molecular to Biological Consequences. PubMed. [Link]

-

Chen, H. J. C., et al. (1999). Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry. PubMed. [Link]

-

Chen, H. J. C., et al. (1999). Detection and Quantification of 1,N6-Ethenoadenine in Human Placental DNA by Mass Spectrometry. ACS Publications. [Link]

-

Doorn, J. A., & Petersen, D. R. (2018). Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. MDPI. [Link]

-

Rizzo, C. J., et al. (1997). A Novel Synthesis of Malondialdehyde Adducts of Deoxyguanosine, Deoxyadenosine, and Deoxycytidine. American Chemical Society. [Link]

-

Rizzo, C. J., et al. (2006). Site-specific synthesis of oligonucleotides containing malondialdehyde adducts of deoxyguanosine and deoxyadenosine via a post-synthetic modification strategy. NIH. [Link]

-

Rizzo, C. J., et al. (2006). Site-Specific Synthesis of Oligonucleotides Containing Malondialdehyde Adducts of Deoxyguanosine and Deoxyadenosine via a Postsynthetic Modification Strategy. ACS Publications. [Link]

-

Chung, F. L., et al. (1996). A 32P-postlabeling Method for Simultaneous Detection and Quantification of Exocyclic Etheno and Propano Adducts in DNA. PubMed. [Link]

-

Singh, R., et al. (2012). Analysis of a Malondialdehyde–Deoxyguanosine Adduct in Human Leukocyte DNA by Liquid Chromatography Nanoelectrospray–High-Resolution Tandem Mass Spectrometry. ACS Publications. [Link]

-

Blair, I. A., et al. (2000). Deoxyadenosine Adducts Derived from 4-Oxo-2-nonenal, a Novel Product of Lipid Peroxidation. ACS Publications. [Link]

-

Pecorelli, A., et al. (2025). Oxidative Stress and Skin Diseases: The Role of Lipid Peroxidation. ResearchGate. [Link]

-

Blair, I. A., et al. (2005). 4-Hydroperoxy-2-nonenal-Induced Formation of 1,N2-Etheno-2'-deoxyguanosine Adducts. ACS Publications. [Link]

-

Reddy, M. V., & Randerath, K. (1987). A new sensitive 32P-postlabeling assay based on the specific enzymatic conversion of bulky DNA lesions to radiolabeled dinucleotides and nucleoside 5'-monophosphates. PubMed. [Link]

-

Caballero, F., et al. (2022). Role of Oxidative Stress and Lipid Peroxidation in the Pathophysiology of NAFLD. MDPI. [Link]

-

Saparbaev, M., et al. (2008). Evidence of complete cellular repair of 1,N6-ethenoadenine, a mutagenic and potential damage for human cancer, revealed by a novel method. NIH. [Link]

-

Phillips, D. H. (2026). 32P-Postlabeling Analysis of DNA Adducts. PubMed. [Link]

-

Blair, I. A., et al. (2000). Formation of a substituted 1,N(6)-etheno-2'-deoxyadenosine adduct by lipid hydroperoxide-mediated generation of 4-oxo-2-nonenal. PubMed. [Link]

-

Blair, I. A., et al. (2005). 4-Hydroperoxy-2-nonenal-Induced Formation of 1,N2-Etheno-2′-deoxyguanosine Adducts. Chem. Res. Toxicol., 18(4), 780-790. [Link]

-

El Ghissassi, F., et al. (1995). Formation of 1,N6-Ethenoadenine and 3,N4-Ethenocytosine by Lipid Peroxidation Products and Nucleic Acid Bases. ACS Publications. [Link]

-

Chen, H. J. C., et al. (1999). Detection and Quantification of 1,N6-Ethenoadenine in Human Placental DNA by Mass Spectrometry. ACS Publications. [Link]

-

Chen, H. J., et al. (2011). Ultrasensitive UPLC-MS/MS Method for Analysis of etheno-DNA Adducts in Human White Blood Cells. PubMed. [Link]

-

Saparbaev, M., et al. (2008). Evidence of complete cellular repair of 1,N6-ethenoadenine, a mutagenic and potential damage for human cancer, revealed by a novel method. PubMed. [Link]

-

Barrera, G. (2018). Lipid peroxidation derived reactive carbonyl species in free and conjugated forms as an index of lipid peroxidation: limits and perspectives. NIH. [Link]

-

Ghissassi, F., et al. (1995). Formation of 1,N6-ethenoadenine and 3,N4-ethenocytosine by lipid peroxidation products and nucleic acid bases. Semantic Scholar. [Link]

-

Guichard, Y., et al. (2006). Predominance of the 1,N2-propano 2'-deoxyguanosine adduct among 4-hydroxy-2-nonenal-induced DNA lesions. PubMed. [Link]

-

Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. PubMed. [Link]

-

Wani, A. A., et al. (1984). An immuno-slot-blot assay for detection and quantitation of alkyldeoxyguanosines in DNA. Carcinogenesis, 5(9), 1149-1153. [Link]

-

Phillips, D. H., & Arlt, V. M. (2014). ³²P-postlabeling analysis of DNA adducts. PubMed. [Link]

-

Nehls, P., et al. (1984). Immuno-slot-blot: A highly sensitive immunoassay for the quantitation of carcinogen-modified nucleosides in DNA. NIH. [Link]

-

Doerge, D. R., et al. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. PubMed. [Link]

-

Miller, C. A., & Costa, M. (1988). Immunodetection of DNA-protein crosslinks by slot blotting. PubMed. [Link]

-

Chen, H. J. C., et al. (2003). Detection and Quantification of 1,N6-ethenoadenine in Human Urine by Stable Isotope Dilution Capillary Gas chromatography/negative Ion Chemical ionization/mass Spectrometry. PubMed. [Link]

-

Sies, H. (2016). Lipid-derived reactive aldehydes link oxidative stress to cell senescence. NIH. [Link]

-

Pandya, J. D., et al. (2013). Lipid Peroxidation-Derived Reactive Aldehydes Directly and Differentially Impair Spinal Cord and Brain Mitochondrial Function. NIH. [Link]

-

Ayala, A., et al. (2014). Lipid Peroxidation-Derived Aldehydes, 4-Hydroxynonenal and Malondialdehyde in Aging-Related Disorders. MDPI. [Link]

-

Chung, F. L., et al. (2008). Some reactive aldehydes generated as secondary lipid peroxidation... ResearchGate. [Link]

-

Greinert, R., et al. (2015). Immuno-slot blot assay for detection of UVR-mediated DNA damage. PubMed. [Link]

-

Doerge, D. R., et al. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. Semantic Scholar. [Link]

-

Greinert, R., et al. (2025). Immuno-slot blot assay for detection of UVR-mediated DNA damage. ResearchGate. [Link]

Sources

- 1. Oxidative Stress and Skin Diseases: The Role of Lipid Peroxidation [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Lipid-derived reactive aldehydes link oxidative stress to cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Lipid Peroxidation-Derived Reactive Aldehydes Directly and Differentially Impair Spinal Cord and Brain Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel synthesis of malondialdehyde adducts of deoxyguanosine, deoxyadenosine, and deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Predominance of the 1,N2-propano 2'-deoxyguanosine adduct among 4-hydroxy-2-nonenal-induced DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Formation of a substituted 1,N(6)-etheno-2'-deoxyadenosine adduct by lipid hydroperoxide-mediated generation of 4-oxo-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lipid peroxidation derived reactive carbonyl species in free and conjugated forms as an index of lipid peroxidation: limits and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Formation of 1,N6-ethenoadenine and 3,N4-ethenocytosine by lipid peroxidation products and nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Evidence of complete cellular repair of 1,N6-ethenoadenine, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evidence of complete cellular repair of 1,N6-ethenoadenine, a mutagenic and potential damage for human cancer, revealed by a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Immuno-slot-blot: A highly sensitive immunoassay for the quantitation of carcinogen-modified nucleosides in DNA - PMC [pmc.ncbi.nlm.nih.gov]